molecular formula C19H19ClFNO B1325661 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-42-5

2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1325661
CAS No.: 898793-42-5
M. Wt: 331.8 g/mol
InChI Key: BTZUMFDJTXQZGN-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone is a halogenated benzophenone derivative featuring a benzophenone core substituted with chlorine (position 2), fluorine (position 4), and a piperidinomethyl group (position 3'). The molecular formula is inferred as C₁₉H₁₉ClFNO, based on structural analogs such as 4-bromo-3-fluoro-3'-piperidinomethyl benzophenone (C₁₉H₁₉BrFNO) . Piperidine, a six-membered nitrogen-containing heterocycle, enhances lipophilicity and may influence pharmacological interactions. The compound’s discontinued commercial status suggests specialized applications, likely as a synthetic intermediate in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-18-12-16(21)7-8-17(18)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZUMFDJTXQZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643157
Record name (2-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-42-5
Record name Methanone, (2-chloro-4-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-3’-piperidinomethyl benzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 3’-piperidinomethyl benzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-Chloro-4-fluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The piperidinomethyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

2-Chloro-4-fluoro-3’-piperidinomethyl benzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key analogs differ in halogen type/position, heterocyclic substituents, and substitution patterns. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison
Compound Name Substituents Heterocycle Molecular Formula Key Properties/Applications
2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone Cl (2), F (4), piperidinomethyl (3') Piperidine (6-membered) C₁₉H₁₉ClFNO Discontinued; potential pharmaceutical intermediate
2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone Cl (2), F (4), pyrrolidinomethyl (3') Pyrrolidine (5-membered) C₁₈H₁₇ClFNO Industrial-grade synthesis; improved solubility
4-Bromo-3-fluoro-3'-piperidinomethyl benzophenone Br (4), F (3), piperidinomethyl (3') Piperidine C₁₉H₁₉BrFNO Research chemical; halogen position impacts electronic effects
2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone Cl (2), 4-methylpiperazinomethyl (4') Piperazine (N-methylated) C₂₀H₂₂ClN₂O Enhanced hydrogen-bonding capacity; pharmaceutical applications
Key Observations:
  • Halogen Effects : Chlorine at position 2 (target compound) vs. bromine at position 4 (4-bromo analog) alters steric and electronic profiles. Chlorine’s smaller size may improve metabolic stability compared to bromine .
  • Piperazine derivatives (e.g., 4-methylpiperazinomethyl) introduce additional nitrogen atoms, improving solubility and hydrogen-bonding interactions .
  • Substituent Position : Fluorine at position 4 (target compound) vs. position 3 (4-bromo analog) may influence dipole moments and binding affinity in receptor-ligand interactions .

Industrial and Commercial Relevance

  • However, analogs like 2-chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone remain available in industrial grades (25 kg batches) .
  • Applications: Benzophenones are widely used as UV blockers (e.g., in plastics, sunscreens) , and piperidine-containing derivatives are common in drug discovery (e.g., antipsychotics, antivirals). The target compound could serve as a precursor in such syntheses.

Biological Activity

2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

  • Molecular Formula : C19H19ClFNO
  • Molecular Weight : 331.8 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in biochemical pathways, which may result in various therapeutic effects:

  • Antimicrobial Activity : The compound shows potential against a range of microbial pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells.

Antimicrobial Properties

A study investigating the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating a broad-spectrum antimicrobial effect.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Properties

In vitro studies have shown that this compound exhibits potent anticancer activity against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The following table summarizes the growth inhibition percentages at various concentrations:

Cell LineConcentration (µM)% Viability after 72h
MCF-7558.48
MCF-71045.22
MCF-72021.24
A549543.89
A5491023.88
A5492015.05

The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were found to be promisingly low, suggesting strong potential for therapeutic applications.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : In a murine model using S180 tumor cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with varying concentrations of the compound altered cell cycle distribution significantly, indicating its potential role in inducing cell cycle arrest.

Comparison with Similar Compounds

When compared with structurally similar compounds such as 4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone , the unique substitution pattern of chlorine and fluorine atoms in this compound appears to enhance its biological activity.

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound15<10
4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone>20>20

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